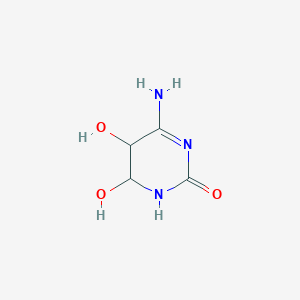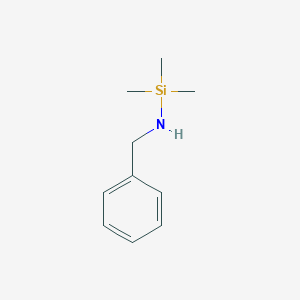![molecular formula C17H36N6O4 B084660 (2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid CAS No. 12270-08-5](/img/structure/B84660.png)
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid, also known as Lysyl-gamma-glutamyl-6-amino-2-(2-amino-2-carboxyethyl)amino-hexanoic acid or Lys-Glu-6-AEC, is a synthetic peptide that has been studied for its potential use in scientific research.
科学研究应用
Lys-Glu-6-AEC has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that Lys-Glu-6-AEC can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing the expression of certain genes involved in cell proliferation.
Another area of research where Lys-Glu-6-AEC has shown promise is in the field of neurodegenerative diseases. Studies have shown that Lys-Glu-6-AEC can protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of Lys-Glu-6-AEC is believed to involve its ability to modulate the activity of certain enzymes and receptors in the body. For example, Lys-Glu-6-AEC has been shown to inhibit the activity of caspase-3, an enzyme involved in the process of apoptosis. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
生化和生理效应
Lys-Glu-6-AEC has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to increase the expression of glutathione, a potent antioxidant that helps to protect cells from oxidative damage. It has also been shown to reduce the production of reactive oxygen species (ROS), which can contribute to cellular damage and aging.
实验室实验的优点和局限性
One advantage of using Lys-Glu-6-AEC in lab experiments is its specificity. Because it is a synthetic peptide, it can be designed to target specific enzymes or receptors in the body. This can make it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
One limitation of using Lys-Glu-6-AEC in lab experiments is its cost. Because it is a synthetic peptide, it can be expensive to produce in large quantities. This can limit its availability for use in certain types of experiments.
未来方向
There are a number of future directions for the study of Lys-Glu-6-AEC. One area of research that is currently being explored is its potential use in the treatment of neurodegenerative diseases. Studies have shown that Lys-Glu-6-AEC can protect neurons from oxidative stress and reduce inflammation, both of which are implicated in the development of these diseases.
Another area of research where Lys-Glu-6-AEC may have potential is in the development of new cancer treatments. Studies have shown that Lys-Glu-6-AEC can inhibit the growth of cancer cells by inducing apoptosis and reducing the expression of certain genes involved in cell proliferation.
Conclusion:
In conclusion, Lys-Glu-6-AEC is a synthetic peptide that has shown promise in various scientific research applications, including cancer research and the study of neurodegenerative diseases. Its mechanism of action involves its ability to modulate the activity of certain enzymes and receptors in the body, and it has been shown to have a number of biochemical and physiological effects. While it may be expensive to produce in large quantities, its specificity makes it a valuable tool for studying the mechanisms of various diseases and developing new treatments.
合成方法
Lys-Glu-6-AEC can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the use of protected amino acids, coupling reagents, and resin supports. The peptide is assembled in a stepwise manner, with each amino acid added sequentially to the growing peptide chain. The final product is then cleaved from the resin and purified using various techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
属性
CAS 编号 |
12270-08-5 |
|---|---|
产品名称 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid |
分子式 |
C17H36N6O4 |
分子量 |
388.5 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C17H36N6O4/c18-9-3-1-6-12(21)15(24)22-13(8-5-11-20)16(25)23-14(17(26)27)7-2-4-10-19/h12-14H,1-11,18-21H2,(H,22,24)(H,23,25)(H,26,27)/t12-,13-,14-/m0/s1 |
InChI 键 |
NJSJHOJKUBVXDA-IHRRRGAJSA-N |
手性 SMILES |
C(CCN)C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
规范 SMILES |
C(CCN)CC(C(=O)NC(CCCN)C(=O)NC(CCCCN)C(=O)O)N |
序列 |
KXK |
同义词 |
C.I. Acid yellow 176 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



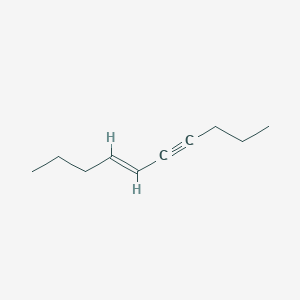
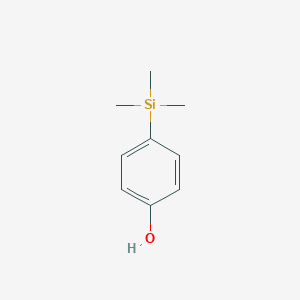
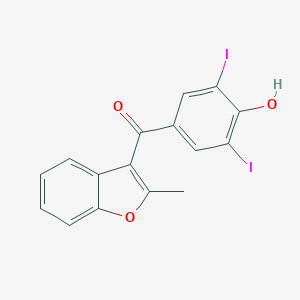
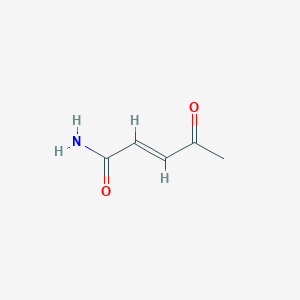
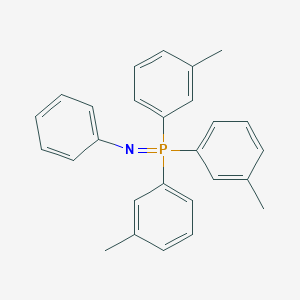
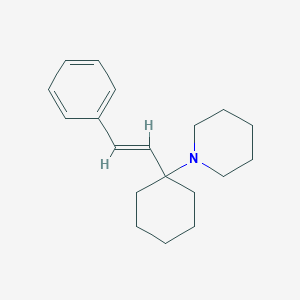
![2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B84587.png)
![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)
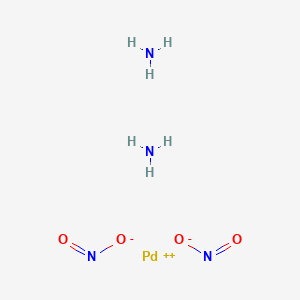
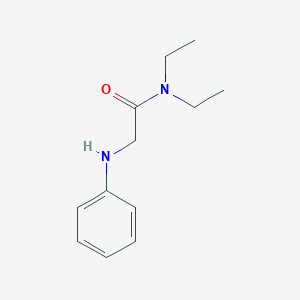
![1-Imidazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-3-phenyl-2-thioxo-](/img/structure/B84596.png)
